5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine
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Overview
Description
(4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylamino group, a chloro group, and a dimethylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of the Dimethylphosphine Oxide Moiety: This step involves the reaction of the intermediate compound with dimethylphosphine oxide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenylamino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring .
Scientific Research Applications
(4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways and processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-((5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-N-ethylpiperidine-1-carboxamide
- 2-Aminopyrimidine derivatives
- Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines
Uniqueness
What sets (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylphosphine oxide moiety, in particular, enhances its potential as a versatile reagent and therapeutic agent .
Properties
Molecular Formula |
C19H20ClN4O2P |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
5-chloro-2-N-(4-dimethylphosphoryl-2-methoxyphenyl)-4-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H20ClN4O2P/c1-26-17-11-14(27(2,3)25)9-10-16(17)23-19-21-12-15(20)18(24-19)22-13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,21,22,23,24) |
InChI Key |
LZAIDNSADNOUIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)P(=O)(C)C)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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